molecular formula C7H12N2O3 B12878136 5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-10-1

5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12878136
CAS No.: 62243-10-1
M. Wt: 172.18 g/mol
InChI Key: PELMCSPOPRWYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is unique due to its specific structure and the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62243-10-1

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C7H12N2O3/c1-5-4-6(8-12-5)11-7(10)9(2)3/h5H,4H2,1-3H3

InChI Key

PELMCSPOPRWYML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NO1)OC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.